Octadecylphosphophosphoniumcholine

Description

Contextualizing Octadecylphosphophosphoniumcholine within the Landscape of Phosphonium-Containing Lipids

This compound is a member of a specialized class of molecules known as phosphonium-containing lipids. These are synthetic, amphiphilic compounds that feature a positively charged phosphorus atom as part of their hydrophilic headgroup. Structurally, this class of lipids is analogous to the more widely studied quaternary ammonium (B1175870) lipids, but the substitution of the central nitrogen atom with a phosphorus atom imparts distinct physicochemical properties.

Phosphonium-based lipids, in general, exhibit several key characteristics. The larger atomic radius and lower electronegativity of phosphorus compared to nitrogen lead to differences in charge distribution, bond angles, and steric hindrance around the cationic center. These differences can influence how the lipid interacts with biological membranes and other molecules. For instance, phosphonium (B103445) salts often exhibit greater thermal stability and, in some cases, different biological activity profiles compared to their ammonium analogues. mdpi.com

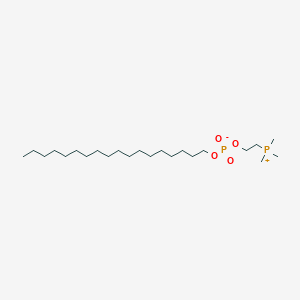

The defining features of this compound are its long C18 (octadecyl) alkyl tail, which provides a strong hydrophobic character, and its complex phosphonium headgroup. This amphiphilic nature drives the self-assembly of these molecules in aqueous environments, a fundamental property for the formation of micelles, liposomes, or other nanostructures used in drug delivery. cas.orgacs.org The long alkyl chain is a critical determinant of the compound's antimicrobial efficacy, as it facilitates insertion into the phospholipid bilayers of bacterial cell membranes, leading to disruption and cell death. mdpi.comnih.gov

Table 1: Comparative Properties of Quaternary Ammonium vs. Quaternary Phosphonium Salts

| Property | Quaternary Ammonium Salts (QAS) | Quaternary Phosphonium Salts (QPS) |

| Cationic Center | Nitrogen (N+) | Phosphorus (P+) |

| Thermal Stability | Generally Lower | Generally Higher mdpi.com |

| Antimicrobial Activity | Broad-spectrum | Broad-spectrum, sometimes more potent mdpi.com |

| Cytotoxicity | Variable, can be significant | Generally considered less cytotoxic than QAS nih.gov |

| Synthesis Kinetics | Generally slower | Often faster mdpi.com |

Scholarly Review of the Historical Trajectory of this compound Studies

While specific research focusing exclusively on this compound is not extensively documented in early literature, its scientific origins can be traced through the broader history of organophosphorus chemistry. The synthesis of the first tertiary phosphine, trimethylphosphine, was reported in 1847, marking the beginning of this chemical field. nih.gov Foundational work in the 20th century established key reactions for creating phosphonium salts, most notably the quaternization of phosphines by reacting them with alkyl halides. unive.it This fundamental reaction remains a primary method for synthesizing such compounds. unive.it

The exploration of phosphonium compounds in a biological context gained momentum later. Early investigations into quaternary phosphonium salts (QPS) were often in the context of their use as phase-transfer catalysts and synthetic reagents, such as in the Wittig reaction. wikipedia.org In the latter half of the 20th century, the antimicrobial properties of cationic surfactants, predominantly quaternary ammonium compounds, became a major area of research. This naturally led to the investigation of their phosphonium analogues.

Studies on the structure-activity relationship of QPS revealed that their biocidal efficacy was strongly dependent on the length of the alkyl chains attached to the phosphorus atom. mdpi.com Compounds with at least one long alkyl chain, typically between C8 and C18, were found to be highly effective against a range of microbes. nih.gov This established the foundational principle that underlies the potential antimicrobial applications of long-chain phosphonium salts like this compound. More recent studies have begun to explore the potential of phosphonium-based ionic liquids and lipids in more specialized biomedical applications, including as anticancer agents and for their ability to interact with and disrupt exosomes. nih.gov

Identification of Key Research Gaps and Emerging Academic Directions for this compound

Despite the established knowledge base for phosphonium salts as a class, this compound itself remains a largely under-investigated compound. This lack of specific data represents a significant research gap. The majority of the existing literature focuses on simpler alkyl-substituted phosphonium salts, and detailed characterization of more complex structures like this compound is needed.

Key Research Gaps:

Detailed Physicochemical Characterization: There is a lack of comprehensive data on the specific properties of this compound, such as its critical micelle concentration (CMC), its behavior in forming lipid bilayers, and the morphology of its self-assembled structures (e.g., liposomes or micelles).

Mechanism of Action Studies: While the general mechanism of membrane disruption for long-chain cationic lipids is understood, the specific interactions of this compound with bacterial and mammalian cell membranes have not been elucidated.

Biocompatibility and Cytotoxicity Profile: In-depth studies are required to determine the cytotoxicity of this compound against various human cell lines to establish its therapeutic window and potential for safe biomedical application. nih.gov While phosphonium salts are generally considered less cytotoxic than their ammonium counterparts, this needs to be empirically verified for this specific molecule. nih.govresearchgate.net

Antimicrobial Spectrum and Efficacy: A systematic evaluation of the antimicrobial activity of this compound against a broad panel of clinically relevant, drug-resistant bacteria and fungi is currently absent from the literature.

Emerging Academic Directions:

Advanced Drug Delivery Systems: The future of lipid-based drug delivery lies in creating more sophisticated and targeted nanoparticles. cas.orgacs.orgcas.org Future research could explore the use of this compound in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids (like mRNA) or hydrophobic small-molecule drugs. cas.orgcas.org Its cationic nature could be advantageous for encapsulating and delivering negatively charged genetic material.

Anticancer Therapeutics: Some phosphonium salts have demonstrated selective anticancer activity, with an ability to accumulate within the mitochondria of cancer cells. nih.govresearchgate.netnih.gov Investigating whether this compound exhibits similar properties could open up new avenues for cancer therapy.

Anti-biofilm Agents: A significant challenge in treating infections is the formation of bacterial biofilms. Research into the efficacy of this compound in preventing biofilm formation or in disrupting established biofilms could be a high-impact area of study. mdpi.com

Combination Therapies: Exploring the synergistic effects of this compound with existing antibiotics is a promising strategy to combat antimicrobial resistance. The membrane-disrupting action of the phosphonium lipid could potentially enhance the penetration and efficacy of conventional antibiotics.

Table 2: Potential Research Areas for this compound

| Research Area | Specific Focus | Rationale |

| Material Science | Self-assembly properties (liposomes, micelles) | Essential for drug delivery applications. cas.org |

| Antimicrobial Research | Activity against drug-resistant strains, anti-biofilm properties | Addresses the urgent need for new antimicrobial agents. mdpi.com |

| Oncology | Selective cytotoxicity against cancer cells, mitochondrial targeting | Phosphonium cations are known to accumulate in mitochondria. nih.gov |

| Drug Delivery | Formulation of lipid nanoparticles for gene or drug delivery | Cationic lipids are effective for delivering nucleic acids. acs.orgcas.org |

Structure

2D Structure

Properties

IUPAC Name |

octadecyl 2-trimethylphosphaniumylethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H50O4P2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29(24,25)27-22-23-28(2,3)4/h5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRUUBNORFYVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[P+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439846 | |

| Record name | AGN-PC-0N4E5N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156825-89-7 | |

| Record name | AGN-PC-0N4E5N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Octadecylphosphophosphoniumcholine

Established and Novel Synthetic Routes to Octadecylphosphophosphoniumcholine.

The synthesis of a phosphophosphonium choline (B1196258) derivative with an octadecyl chain would likely involve a multi-step process, leveraging well-known reactions in phosphorus chemistry. A plausible synthetic pathway could involve the reaction of a long-chain alkyl phosphine with a protected choline precursor, followed by deprotection.

Hypothetical Synthetic Route:

A feasible approach would be the quaternization of a phosphine with a choline derivative. For instance, octadecylphosphine could be reacted with a suitably activated choline species, such as 2-bromoethyl-trimethylammonium bromide, in an appropriate solvent. The reaction would proceed via a nucleophilic substitution mechanism, where the phosphorus atom of the phosphine attacks the electrophilic carbon of the bromoethyl group.

Alternatively, a convergent synthesis could be envisioned. This might involve the initial synthesis of a phosphonium (B103445) salt containing a reactive group, which is then coupled with the octadecyl moiety.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| Octadecylphosphine | 2-Bromoethyl-trimethylammonium bromide | Quaternization | This compound |

| Triphenylphosphine | 1,2-Dibromoethane | Quaternization | (2-Bromoethyl)triphenylphosphonium bromide |

| (2-Bromoethyl)triphenylphosphonium bromide | Octadecylamine | Nucleophilic Substitution | Intermediate for further reaction |

Strategies for Chemical Derivatization and Structural Analogs of this compound.

Chemical derivatization of this compound would aim to modify its physical or chemical properties, for instance, to enhance its solubility or to introduce a reporter group for analytical purposes.

Modification of the Choline Headgroup: The quaternary ammonium (B1175870) group of the choline moiety could be a target for modification. For example, replacement of the methyl groups with other alkyl or functionalized groups could be achieved by starting with a different choline analog in the synthesis.

Variation of the Alkyl Chain: The octadecyl chain could be replaced with other long-chain alkyl groups of varying lengths or with chains containing unsaturation or branching. This would be accomplished by using the corresponding phosphine in the initial synthetic step.

Introduction of Functional Groups: Functional groups could be introduced into the octadecyl chain prior to the synthesis of the phosphonium salt. This would allow for the preparation of derivatives with specific functionalities, such as fluorescent tags or reactive handles for bioconjugation. Derivatization techniques used for other organophosphorus compounds, such as silylation or methylation, could potentially be adapted to modify any reactive functional groups present on the molecule. mdpi.com

Methodological Innovations in the Purification and Spectroscopic Characterization of this compound and its Derivatives.

The purification and characterization of this compound would rely on a combination of chromatographic and spectroscopic techniques.

Purification: Due to its charged nature, ion-exchange chromatography would be a primary method for purification. Reversed-phase high-performance liquid chromatography (HPLC) could also be employed, particularly for separating derivatives with different alkyl chain lengths.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy would be crucial for structural elucidation. nih.govnih.gov

¹H NMR: Would provide information on the protons of the octadecyl chain, the ethylene bridge, and the trimethylammonium group. hmdb.cahmdb.ca

¹³C NMR: Would allow for the identification of all carbon atoms in the molecule. nih.gov

³¹P NMR: Would be highly informative for confirming the formation of the phosphonium salt, with a characteristic chemical shift. nih.govsemanticscholar.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be the method of choice for determining the molecular weight and for structural analysis through tandem mass spectrometry (MS/MS). nih.govnih.govbiorxiv.org High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. nih.govbiorxiv.org Derivatization can be used to enhance detection sensitivity in mass spectrometry. nih.govnih.govmdpi.comresearchgate.net

Table of Spectroscopic Data (Hypothetical):

| Technique | Nucleus/Method | Expected Chemical Shifts / m/z |

| NMR | ¹H | Signals for CH₃ of choline, CH₂ of ethylene bridge, and aliphatic protons of the octadecyl chain. |

| NMR | ¹³C | Resonances for all carbon atoms, with distinct signals for the choline headgroup and the alkyl chain. |

| NMR | ³¹P | A single peak in the characteristic region for phosphonium salts. |

| MS | ESI-MS | A peak corresponding to the molecular ion [M]⁺. |

| MS/MS | ESI-MS/MS | Fragmentation pattern revealing the loss of the choline headgroup or cleavage of the alkyl chain. |

Recent advancements in spectroscopic techniques, such as two-dimensional NMR experiments (COSY, HSQC, HMBC) and advanced mass spectrometry methods, would provide even more detailed structural information. mdpi.com

Supramolecular Organization and Nanostructure Formation by Octadecylphosphophosphoniumcholine

Principles of Self-Assembly in Amphiphilic Phosphonium (B103445) Compounds

The self-assembly of amphiphilic molecules, including phosphonium compounds, into ordered nanostructures in a solvent is a spontaneous process governed by a delicate balance of non-covalent interactions. researchgate.netresearchgate.net The primary driving force is the hydrophobic effect. The long octadecyl (C18) tail of octadecylphosphophosphoniumcholine is nonpolar and disrupts the hydrogen-bonding network of water. To minimize this unfavorable interaction, the system seeks to reduce the solvent-exposed surface area of the hydrophobic chains, leading them to aggregate. researchgate.net

This aggregation is counteracted by repulsive forces between the hydrophilic headgroups. mdpi.com In the case of this compound, the headgroup contains a positively charged phosphonium ion and a negatively charged phosphate (B84403) group, making it zwitterionic, similar to phosphatidylcholine. wikipedia.org These headgroups prefer to remain hydrated and exposed to the aqueous environment. The interplay between the hydrophobic attraction of the tails and the steric and electrostatic repulsion of the headgroups determines the final geometry of the self-assembled structure. researchgate.netnih.gov

Key interactions governing the self-assembly of phosphonium amphiphiles include:

Hydrophobic Interactions: The tendency of the C18 alkyl chains to avoid contact with water, driving aggregation. researchgate.net

Van der Waals Forces: Attractive forces between the closely packed alkyl chains that stabilize the hydrophobic core of the assembly. acs.org

Electrostatic Interactions: Repulsive or attractive forces between the charged moieties of the headgroups and surrounding ions, which influence the packing and curvature of the aggregate surface. mdpi.comaps.org

Hydrogen Bonding: Potential interactions involving the phosphate and choline (B1196258) groups with water molecules, contributing to the hydrophilic character of the headgroup. nih.gov

The specific shape and size of the resulting nanostructure (e.g., spherical micelles, cylindrical micelles, vesicles, or lamellar sheets) are dictated by the molecular geometry of the amphiphile, often described by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail to the cross-sectional area of the headgroup and the length of the tail.

**3.2. Investigation of this compound-Based Nanostructures

The amphiphilic nature of this compound allows it to form various nanostructures in aqueous solutions, including vesicles, micelles, and as a component in planar membrane models like supported lipid bilayers.

Vesicles, or liposomes, are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. Due to its structural similarity to natural phospholipids (B1166683) like phosphatidylcholine, this compound is expected to form vesicles, particularly when mixed with other lipids to modulate membrane properties.

Standard methods for vesicle preparation are applicable, such as:

Lipid Film Hydration: This classic method involves dissolving the lipid(s) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles. google.com

Extrusion: To obtain vesicles with a more uniform size distribution (unilamellar vesicles), the suspension from the hydration method can be passed through a membrane with a defined pore size. iastate.edu

Droplet Transfer/Inverted Emulsion: This technique creates water-in-oil droplets stabilized by a lipid monolayer, which are then transferred across an oil-water interface to form unilamellar vesicles with high encapsulation efficiency. nih.gov

Once formed, these vesicular architectures are characterized using a suite of biophysical techniques:

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) and Cryo-TEM provide direct visualization of vesicle morphology, size, and lamellarity (the number of bilayers). nih.govresearchgate.netnih.gov

Dynamic Light Scattering (DLS): This technique is used to determine the average hydrodynamic radius and size distribution of the vesicle population in a suspension. researchgate.net

Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size and concentration measurements by tracking the Brownian motion of individual vesicles. nih.gov

While specific studies focusing exclusively on vesicles made from pure this compound are not prevalent, its inclusion in mixed lipid systems could be used to introduce a stable positive charge or alter membrane packing and fluidity.

Above a certain concentration, known as the critical micelle concentration (CMC), single-chain amphiphiles like lysophospholipids or detergents assemble into micelles rather than bilayers. researchgate.net Micelles are smaller, spherical, or cylindrical aggregates where the hydrophobic tails form a core, and the hydrophilic headgroups form a shell facing the water. The CMC is a key parameter indicating the tendency of an amphiphile to self-assemble. sigmaaldrich.com

The CMC is highly dependent on the molecular structure, particularly the length of the hydrophobic tail. For a homologous series of surfactants, the CMC typically decreases by an order of magnitude for every two methylene (B1212753) groups added to the alkyl chain. nih.govmdpi.com Although the specific CMC for this compound is not widely reported, it can be estimated by comparing it to structurally similar lipids. For instance, 18:0 Lyso-PC (1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine), which also has a C18 acyl chain and a phosphocholine (B91661) headgroup, has a very low CMC in the micromolar range. avantiresearch.com Given the strong hydrophobicity of the C18 tail, this compound is expected to have a similarly low CMC.

The table below shows the CMC values for a series of lysophosphatidylcholines, illustrating the effect of acyl chain length.

| Compound | Acyl Chain Length | CMC (mM) |

| 1-Decanoyl-sn-glycero-3-phosphocholine | C10 | 7.0 |

| 1-Dodecanoyl-sn-glycero-3-phosphocholine | C12 | 0.70 |

| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | C14 | 0.070 |

| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | C16 | 0.007 |

| 1-Stearoyl-sn-glycero-3-phosphocholine | C18 | ~0.0004 (0.4 µM) |

| Data sourced from references nih.govavantiresearch.com. |

CMC values are commonly determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or the fluorescence of a solvatochromic dye. nih.gov

Supported lipid bilayers (SLBs) are planar membranes formed on a solid substrate, serving as robust models for biological membranes. nih.govnih.gov Monolayers can be formed at the air-water interface in a Langmuir-Blodgett trough and subsequently transferred to a solid support. wikipedia.org

This compound can be incorporated into these systems.

Monolayers: As an amphiphile, this compound will form a monolayer at an air-water interface, with its hydrophobic tail oriented towards the air and the phosphocholine headgroup in the water. The properties of this film can be studied by compressing the monolayer and measuring the surface pressure as a function of the area per molecule. These monolayers can then be transferred to a solid substrate to create Langmuir-Blodgett films. rsc.org

Supported Lipid Bilayers (SLBs): SLBs are typically formed by the vesicle fusion method, where a vesicle solution is introduced to a hydrophilic substrate like glass or silica, leading to vesicle rupture and the formation of a continuous bilayer. nih.gov this compound could be used as a component in mixed-lipid SLBs. Its zwitterionic, yet cationic phosphonium center could be used to modulate the surface charge and interaction of the model membrane with proteins or other molecules. wpmucdn.com The long, saturated C18 chain would be expected to increase the thickness and decrease the fluidity of the bilayer compared to shorter, unsaturated chains.

Elucidation of Driving Forces and Modulating Factors in this compound Self-Assembly

The self-assembly process of this compound is not static; it is highly sensitive to the surrounding environmental conditions. researchgate.netnih.gov Factors such as pH, ionic strength, and temperature can significantly alter the balance of intermolecular forces, thereby influencing the type, size, and stability of the resulting nanostructures.

The behavior of this compound assemblies can be tuned by altering key environmental parameters.

| Parameter | Effect on Self-Assembly | Underlying Mechanism |

| pH | Minimal direct effect on the headgroup, but can influence interactions with other components. | The phosphonium and phosphate groups in the phosphocholine headgroup are permanently charged and do not titrate over a typical pH range. However, pH can alter the charge of other molecules in the system or the substrate, thereby modulating electrostatic interactions with the this compound assembly. aps.orgnih.govnorthwestern.edu |

| Ionic Strength | Can promote aggregation and transitions to less curved structures (e.g., sphere-to-rod transition in micelles). | Added salt ions (e.g., from NaCl) screen the electrostatic repulsion between the positively charged phosphonium centers in the headgroups. This reduction in repulsion allows the hydrophobic tails to pack more tightly, favoring the formation of larger or less-curved aggregates. mdpi.comias.ac.inresearchgate.net |

| Temperature | Affects both hydrophobic interactions and lipid packing. | Increasing temperature generally strengthens the hydrophobic effect, which can lower the CMC. mdpi.comresearchgate.net However, for bilayer structures, temperature primarily influences the phase state of the alkyl chains. For a saturated C18 chain, an increase in temperature can induce a phase transition from a rigid gel state to a more fluid liquid-crystalline state, significantly altering membrane properties. nih.govresearchgate.netnih.gov |

Understanding these modulating factors is essential for designing and controlling the behavior of this compound-based nanostructures for specific applications.

Impact of Molecular Structure on Self-Assembly Pathways

The self-assembly of amphiphilic molecules into ordered supramolecular structures is a phenomenon governed by a delicate balance of intermolecular forces, which are intrinsically linked to the molecule's chemical architecture. In the case of alkylphosphocholines, such as octadecylphosphocholine (B1218624), the molecular structure is the primary determinant of the self-assembly pathway, dictating the formation and characteristics of the resulting nanostructures. The key structural features of octadecylphosphocholine are its distinct amphiphilic nature, comprised of a highly polar, zwitterionic phosphocholine headgroup and a long, nonpolar octadecyl hydrocarbon tail.

The self-assembly process is predominantly driven by the hydrophobic effect. mdpi.com When dispersed in an aqueous medium, the nonpolar octadecyl tails disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To minimize the contact between the hydrophobic tails and water, the molecules spontaneously aggregate. youtube.com In this aggregated state, the hydrocarbon tails are sequestered in a nonpolar core, while the hydrophilic phosphocholine headgroups remain exposed to the aqueous environment, a process that is thermodynamically favorable.

The geometry of the resulting nanostructure is largely determined by the packing parameter of the amphiphile, which relates the volume of the hydrophobic tail to the cross-sectional area of the headgroup and the length of the tail. For single-chain amphiphiles like octadecylphosphocholine, the relatively large and highly hydrated phosphocholine headgroup, combined with the single hydrocarbon tail, typically favors the formation of spherical or ellipsoidal micelles in aqueous solutions. nih.gov

The length of the alkyl chain is a critical factor influencing the onset of self-assembly. This is quantified by the Critical Micelle Concentration (CMC), which is the concentration of surfactant above which micelles form. sigmaaldrich.comavantiresearch.com For alkylphosphocholines, the CMC decreases significantly as the length of the hydrocarbon tail increases. The longer chain results in stronger hydrophobic interactions, favoring aggregation at lower concentrations. This trend is clearly demonstrated by comparing the CMCs of various single-chain lysophospholipids.

Table 1: Critical Micelle Concentration (CMC) for Single-Chain Phosphocholines with Varying Alkyl Chain Lengths

| Compound | Alkyl Chain Length | Critical Micelle Concentration (mM) |

|---|---|---|

| 1-Decanoyl-sn-glycero-3-phosphocholine | C10 | 7.0 |

| 1-Dodecanoyl-sn-glycero-3-phosphocholine | C12 | 0.70 |

| 1-Tetradecanoyl-sn-glycero-3-phosphocholine | C14 | 0.070 |

| 1-Hexadecanoyl-sn-glycero-3-phosphocholine | C16 | 0.007 |

This data illustrates the inverse relationship between the length of the hydrophobic tail and the CMC. The values are for lysophospholipids, which are structurally analogous to alkylphosphocholines. nih.gov

The nature of the headgroup also plays a vital role. The phosphocholine group is zwitterionic, containing both a negatively charged phosphate group and a positively charged quaternary ammonium (B1175870) group. This complex, polar structure leads to strong hydration and steric repulsion between headgroups at the micelle surface, which counteracts the hydrophobic forces driving aggregation. The balance between this headgroup repulsion and the tail's hydrophobicity determines the final size and shape of the self-assembled nanostructure. nih.gov

Furthermore, the self-assembly is sensitive to environmental conditions such as temperature, pH, and ionic strength, as these factors can modulate the strength of the intermolecular interactions. For instance, changes in pH can alter the charge state of the headgroup, while increased ionic strength can screen electrostatic repulsions, potentially favoring the formation of larger or different types of aggregates. nih.gov

Advanced Research Applications and Methodological Paradigms for Octadecylphosphophosphoniumcholine

Investigation of Octadecylphosphophosphoniumcholine in Non-Viral Gene Delivery Research (In Vitro)

No research was found that specifically investigates the use of this compound for in vitro non-viral gene delivery.

Vector Design and Formulation Strategies

There is no available information on the design and formulation of vectors using this compound.

Cellular Transfection Efficacy and Mechanisms in Model Cell Lines

Data on the cellular transfection efficacy and the mechanisms of action of this compound in model cell lines are not present in the current body of scientific literature.

Potential of this compound in Research-Oriented Imaging and Sensing Probes

The potential of this compound in the development of imaging and sensing probes has not been explored in published research.

Development of Fluorescent Probes for Cellular and Molecular Imaging (in vitro)

There are no studies detailing the development or application of fluorescent probes based on this compound for in vitro cellular and molecular imaging.

Exploratory Studies as Contrast Agents for Advanced Spectroscopic or Microscopic Techniques

No exploratory studies have been published regarding the use of this compound as a contrast agent for advanced spectroscopic or microscopic techniques.

Computational Chemistry and Modeling of this compound Systems

Computational chemistry and molecular modeling studies specifically focused on this compound systems were not found in the reviewed literature.

Table of Compound Names

As no specific research on "this compound" was identified, a table of mentioned compound names cannot be generated.

Atomistic and Coarse-Grained Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the physical movements of atoms and molecules over time. nih.gov This technique is instrumental in understanding the interactions of lipid analogs like this compound with biological systems, such as cell membranes. Both all-atom and coarse-grained models are employed to investigate these phenomena at different resolutions and time scales.

Atomistic Simulations: In all-atom MD simulations, every atom in the system, including the solvent, is explicitly represented. This high level of detail allows for the precise study of molecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the conformation and dynamics of lipid assemblies. For instance, simulations of similar surfactant systems, like dipalmitoylphosphatidylcholine monolayers, have been used to analyze the influence of nanoparticles on the structure and packing of lipids. nih.gov These studies provide detailed information on radial distribution functions, mean-square displacements of lipids, and the tilt angles of lipid chains, offering a blueprint for how this compound might be modeled. nih.gov The parameters for such simulations are derived from force fields like CHARMM and Amber, which are continuously refined to improve accuracy. nih.gov

A comparative table of atomistic and coarse-grained simulation parameters for lipid systems is presented below:

| Parameter | Atomistic Simulation | Coarse-Grained Simulation |

| Level of Detail | Explicit representation of all atoms. | Groups of atoms represented as single beads. |

| Force Field | e.g., CHARMM36m, Amber ff99SB-ILDN | e.g., Martini |

| Time Step | Typically 1-2 femtoseconds (fs) | Typically 20-40 femtoseconds (fs) |

| System Size | Thousands to hundreds of thousands of atoms. | Millions of atoms or more. |

| Simulation Timescale | Nanoseconds (ns) to microseconds (µs) | Microseconds (µs) to milliseconds (ms) |

| Typical Applications | Detailed analysis of local interactions, binding events, and conformational changes. | Study of large-scale phenomena like self-assembly, membrane formation, and protein-lipid interactions. |

Quantum Chemical Calculations of this compound Reactivity and Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are invaluable for understanding the intrinsic reactivity of a molecule like this compound and the nature of its non-covalent interactions.

Calculations based on Density Functional Theory (DFT) are commonly employed to investigate the geometries, energies, and electronic properties of phosphonium (B103445) salts and related compounds. unive.itrsc.org For instance, DFT has been used to study the molecular and electronic structures of phosphonium-based ionic liquids, revealing strong correlations between calculated and measured physicochemical properties. rsc.org Such calculations can elucidate the charge distribution within the this compound molecule, highlighting the electrophilic and nucleophilic sites that govern its reactivity.

Furthermore, quantum chemical methods can be used to accurately calculate the interaction energies between this compound and other molecules, such as water, ions, or biological targets. This is crucial for understanding its behavior in solution and its binding affinity to proteins or nucleic acids. Studies on novel phosphonium salts have utilized quantum chemical calculations to optimize structural data and assess the relative energies of different isomers, providing deep insights into their stability and conformational preferences. research-nexus.nethilarispublisher.com

Key parameters derived from quantum chemical calculations for phosphonium compounds include:

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| Mulliken or Natural Bond Orbital (NBO) Charges | Describes the charge distribution on each atom, indicating reactive sites. |

| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. |

| Vibrational Frequencies | Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. |

| Interaction Energies | Quantifies the strength of binding to other molecules or surfaces. |

Future Trajectories and Unexplored Frontiers in this compound Research

The unique properties of this compound, stemming from the replacement of the nitrogen atom of the choline (B1196258) headgroup with a phosphorus atom, open up several promising avenues for future research. While studies on analogous phosphonium-containing lipids have provided a solid foundation, many aspects specific to this compound remain to be explored.

One of the key future directions is the investigation of its potential as a drug delivery vehicle. The cationic phosphonium headgroup may lead to different interactions with cell membranes compared to its natural phospholipid counterpart. Multiscale simulations, combining quantum chemical calculations, atomistic MD, and coarse-grained MD, could be employed to design and optimize liposomal formulations of this compound for targeted drug delivery. Recent advances in using novel lipids for mRNA vaccines highlight the potential for chemically modified lipids in therapeutic applications. sciencedaily.com

Another largely unexplored frontier is the detailed characterization of the metabolic fate of this compound in various cell types. While a phosphonium analog of choline has been shown to be metabolized into phospholipids (B1166683), the specific enzymes involved and the downstream effects of incorporating a phosphonium-containing lipid into cellular membranes are not fully understood. nih.govresearchgate.net Advanced analytical techniques, coupled with computational modeling, could trace the metabolic pathways and elucidate any resulting alterations in membrane properties and signaling cascades.

Furthermore, the potential for this compound to act as a bioactive molecule in its own right warrants investigation. Cationic lipophilic phosphonium salts have been shown to selectively accumulate in the mitochondria of cancer cells and exhibit cytotoxic effects. nih.gov Future research could explore whether this compound possesses similar properties and could be developed as a potential therapeutic agent.

Finally, the synthesis and study of a broader range of phosphonium-based phospholipid analogs with varying alkyl chain lengths and degrees of saturation would provide a valuable library of compounds for structure-activity relationship studies. ucl.ac.uk This would enable a more systematic understanding of how the lipid structure influences its physicochemical properties and biological activity.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of octadecylphosphophosphoniumcholine in synthesized samples?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and P NMR) and high-resolution mass spectrometry (HRMS). For purity assessment, thin-layer chromatography (TLC) with ≥98% purity thresholds is recommended . For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization. Ensure sample homogeneity by repeating purification steps (e.g., column chromatography) until spectral data align with theoretical predictions .

Q. What are the critical considerations for preparing biological samples (e.g., cell/tissue lysates) to quantify this compound levels?

- Methodological Answer :

- Cell samples : Harvest cells, wash with cold PBS, homogenize in 100 µL assay buffer, and centrifuge at 4°C to remove debris. Retain supernatant for analysis .

- Tissue samples : Use 10 mg tissue, homogenize with a Dounce homogenizer in assay buffer, and centrifuge to isolate soluble fractions .

- Key precautions : Maintain samples on ice to prevent enzymatic degradation and include background controls (e.g., choline-containing samples) to correct for interference .

Q. How should researchers select between colorimetric and fluorometric assays for phosphatidylcholine quantification?

- Methodological Answer :

- Colorimetric assays : Ideal for high-concentration samples; use clear 96-well plates and measure absorbance at 570 nm. Prepare a master mix of reagents to minimize variability .

- Fluorometric assays : Suitable for low-concentration samples; use black-walled plates and measure Ex/Em = 535/587 nm. Optimize sample dilution to avoid signal saturation .

- Validation : Run standards in duplicate and validate with spiked recovery experiments to ensure linearity () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across replicate experiments?

- Methodological Answer :

- Statistical rigor : Perform ≥3 technical replicates and apply Grubbs’ test to identify outliers. Use ANOVA to assess inter-experimental variability .

- Troubleshooting :

- High background : Subtract background controls (e.g., choline interference) and optimize homogenization buffers .

- Signal drift : Pre-equilibrate reagents to room temperature and standardize incubation times .

- Data normalization : Express results relative to total protein content or cell count to account for biological variability .

Q. What strategies optimize the integration of this compound into lipid bilayer studies?

- Methodological Answer :

- Membrane modeling : Use Langmuir-Blodgett troughs to monitor surface pressure-area isotherms, ensuring this compound integrates stably with phospholipids (e.g., DPPC). Validate incorporation via atomic force microscopy (AFM) .

- Dynamic light scattering (DLS) : Confirm vesicle size uniformity post-incorporation. Adjust molar ratios (e.g., 1:5 this compound:DPPC) to balance stability and functionality .

Q. How can researchers address challenges in synthesizing this compound derivatives with modified alkyl chains?

- Methodological Answer :

- Synthetic design : Employ Michael addition or phosphoramidite chemistry for chain elongation. Monitor reaction progress via P NMR to confirm phosphorylation efficiency .

- Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Characterize derivatives using HRMS and differential scanning calorimetry (DSC) to assess thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.